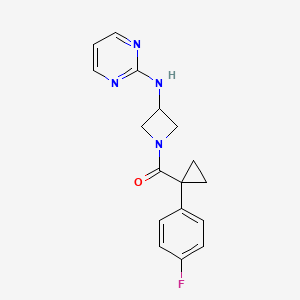

(1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-5991, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a highly potent and selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and survival.

Aplicaciones Científicas De Investigación

- Activation of cannabinoid receptors (CB1 and CB2) by 2-AG has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

- It was effective in both inflammatory (complete Freund’s adjuvant–induced radiant heat hypersensitivity) and neuropathic pain (chronic constriction injury–induced cold hypersensitivity) models .

- Although not directly studied for HIV-1, the structural similarity of JNJ-42226314 to indole compounds suggests potential antiviral activity .

Monoacylglycerol Lipase (MAGL) Inhibition

Antinociceptive Efficacy

Neurotransmitter Modulation

HIV-1 Inhibition (Analog)

Plant Hormone Analog

Neurotoxic Potential Investigation

Mecanismo De Acción

Target of Action

The primary target of (1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is the enzyme monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

(1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The inhibition of MAGL by (1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone affects the endocannabinoid system by increasing the levels of 2-AG . This leads to the activation of cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including mood regulation, appetite, pain sensation, and inflammation .

Pharmacokinetics

It has been observed that the compound binds to magl in a time- and dose-dependent manner

Result of Action

The action of (1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone results in significant increases in 2-AG and norepinephrine levels . It also exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain . High doses of the compound can induce hippocampal synaptic depression and alter sleep onset .

Propiedades

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O/c18-13-4-2-12(3-5-13)17(6-7-17)15(23)22-10-14(11-22)21-16-19-8-1-9-20-16/h1-5,8-9,14H,6-7,10-11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPOUBKDIBTUOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2565277.png)